6-Bromoisoquinoline

Descripción general

Descripción

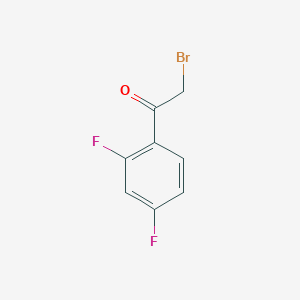

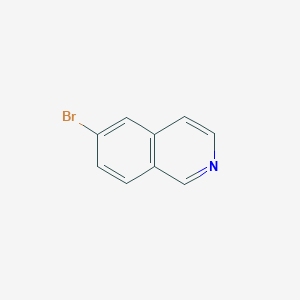

6-Bromoisoquinolina es un compuesto orgánico con la fórmula molecular C9H6BrN. Es un derivado de la isoquinolina, donde un átomo de bromo se sustituye en la sexta posición del anillo de isoquinolina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 6-Bromoisoquinolina se puede sintetizar mediante diversos métodos. Un enfoque común implica la bromación de la isoquinolina. Esta reacción típicamente utiliza bromo o un reactivo que contiene bromo en condiciones controladas para garantizar la bromación selectiva en la sexta posición.

Otro método implica la ciclación de N-(4-bromobencil)-2,2-dimetoxietanamina con cloruro de metanosulfonilo, seguida de una reacción de cierre de anillo .

Métodos de Producción Industrial: La producción industrial de 6-Bromoisoquinolina a menudo emplea procesos de bromación a gran escala, utilizando bromo u otros agentes bromantes en presencia de catalizadores para lograr altos rendimientos y pureza. Las condiciones de reacción se optimizan para garantizar la seguridad y la eficiencia, considerando la naturaleza exotérmica de las reacciones de bromación.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 6-Bromoisoquinolina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Oxidación y Reducción: Puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación del átomo de nitrógeno en el anillo de isoquinolina.

Reacciones de Acoplamiento: Se puede utilizar en reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck, para formar enlaces carbono-carbono.

Reactivos y Condiciones Comunes:

Sustitución Nucleófila: Los reactivos comunes incluyen hidróxido de sodio o terc-butóxido de potasio.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales:

- Isoquinolinas sustituidas

- Hidroxiisoquinolinas

- Varios productos acoplados dependiendo de las condiciones de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La 6-Bromoisoquinolina se utiliza ampliamente en la investigación científica, que incluye:

Química: Como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: En el estudio de inhibidores enzimáticos y ligandos de receptores.

Medicina: Aplicaciones potenciales en el desarrollo de fármacos, particularmente en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo por el cual la 6-Bromoisoquinolina ejerce sus efectos depende de su aplicación. En los sistemas biológicos, puede actuar como un inhibidor enzimático o un ligando de receptor, interactuando con dianas moleculares y vías específicas. El átomo de bromo puede influir en la reactividad y la afinidad de unión del compuesto, lo que lo convierte en una herramienta valiosa en la química medicinal.

Compuestos Similares:

6-Bromoquinolina: Estructura similar pero con una posición diferente del átomo de nitrógeno en el anillo.

Isoquinolina: El compuesto padre sin la sustitución de bromo.

Quinolina: Un isómero estructural con el átomo de nitrógeno en una posición diferente.

Unicidad: La estructura única de la 6-Bromoisoquinolina, con el átomo de bromo en la sexta posición, imparte propiedades químicas y reactividad distintas en comparación con sus análogos. Esto la hace particularmente útil en aplicaciones sintéticas específicas y estudios de investigación.

Comparación Con Compuestos Similares

6-Bromoquinoline: Similar structure but with a different position of the nitrogen atom in the ring.

Isoquinoline: The parent compound without the bromine substitution.

Quinoline: A structural isomer with the nitrogen atom in a different position.

Uniqueness: 6-Bromoisoquinoline’s unique structure, with the bromine atom at the sixth position, imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

Propiedades

IUPAC Name |

6-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEATMVVGQUULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310602 | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-05-9 | |

| Record name | 6-Bromoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34784-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromoisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-bromoisoquinoline particularly interesting for the development of luminescent materials?

A: this compound exhibits interesting luminescent properties, particularly when confined within macrocyclic hosts like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). These host-guest complexes can exhibit enhanced room-temperature phosphorescence (RTP) due to the restricted motion of the this compound molecule within the macrocycle's cavity. [, , , , ] This phenomenon has led to the development of various supramolecular systems with tunable phosphorescent properties, including those capable of near-infrared emission and those functioning as phosphorescent switches. [, , , , ]

Q2: How does the structure of this compound contribute to its use in supramolecular chemistry?

A: this compound possesses a planar aromatic structure, making it suitable for inclusion within the hydrophobic cavities of macrocyclic hosts like cucurbit[n]urils. [, , , , ] The presence of the bromine atom introduces a heavy-atom effect, promoting intersystem crossing and enhancing phosphorescence. [, , , , ] Additionally, the bromine atom can be further functionalized to tune the compound's properties or to introduce linkers for attaching to other molecules or materials.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?

A: Yes, research has explored the impact of structural modifications on the cytotoxic activity of this compound derivatives. A study synthesized a series of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone. [] The study found that substitutions on the quinone nucleus with amino-, alkylamino, and halogen groups influenced the compounds' potency against various cancer cell lines, including human gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. []

Q4: Has this compound been used in the synthesis of other biologically active compounds?

A: Yes, this compound serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. [] For example, it was successfully coupled with a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, through a Buchwald–Hartwig amination reaction. [] This reaction, optimized for large-scale production, highlights the compound's utility in medicinal chemistry. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Electron Ionization (EI) mass spectrometry to characterize this compound derivatives. [, ] NMR provides detailed structural information, while EI-MS helps determine the compound's molecular weight and fragmentation pattern, aiding in structure elucidation. [, ] For supramolecular complexes, additional techniques like UV-Vis and fluorescence spectroscopy are used to study host-guest interactions and characterize the photophysical properties of the assemblies. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)